molecular formula C8H8N4O2 B143449 methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 126149-77-7

methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B143449
CAS No.: 126149-77-7
M. Wt: 192.17 g/mol
InChI Key: CZYXVFNNUIUREC-UHFFFAOYSA-N
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Description

Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a versatile pyrrolopyrimidine derivative designed for advanced chemical and pharmaceutical research. This compound serves as a crucial synthetic intermediate for constructing more complex molecules, particularly in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established purine bioisostere, making it a privileged structure in drug discovery for its ability to mimic adenosine and interact with a variety of enzymatic targets . Researchers value this core structure for its broad-spectrum bioactivity, which includes potential as an antimicrobial , antitumor , and kinase inhibitory agent . Its mechanism of action often involves serving as an ATP-competitive inhibitor, where the heterocycle engages the hinge region of kinase domains through key hydrogen-bonding interactions . The specific substitutions at the 4-amino and 5-carboxylate positions on this scaffold provide defined vectors for structural diversification, allowing for the optimization of physicochemical properties and target affinity. This building block is For Research Use Only and is strictly intended for laboratory research purposes. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,1H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYXVFNNUIUREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=NC=NC(=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575976
Record name Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126149-77-7
Record name Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine in the presence of a base such as sodium hydride . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidines, which can have enhanced biological activities or different pharmacological profiles .

Scientific Research Applications

Medicinal Chemistry

MAPC has emerged as a promising candidate in the development of therapeutics due to its biological activities:

  • Enzyme Inhibition : It acts as a selective inhibitor of Protein Kinase B (PKB/Akt), which is crucial in regulating cell growth and survival pathways. Studies have shown that derivatives of MAPC exhibit nanomolar inhibition against PKB with high selectivity over other kinases like PKA .
  • Antimicrobial Activity : MAPC has demonstrated significant in vitro efficacy against Mycobacterium tuberculosis, suggesting its potential as a new treatment for tuberculosis .

Biological Research

MAPC is utilized in biological studies to explore signaling pathways:

  • Cellular Assays : The compound modulates biomarkers associated with PKB signaling pathways, indicating its role in cancer biology and potential therapeutic applications in oncology .

Material Science

In addition to its medicinal applications, MAPC serves as a building block for synthesizing complex organic molecules:

  • Synthesis of Heterocycles : Its structure allows it to participate in various chemical reactions such as substitution and cyclization, facilitating the development of novel materials with enhanced properties .

Case Study 1: PKB Inhibition

A notable study highlighted the effectiveness of MAPC derivatives in inhibiting PKB. These compounds showed selectivity and potency that could lead to targeted cancer therapies. The study reported that specific derivatives inhibited tumor growth in human xenograft models at well-tolerated doses, underscoring their therapeutic potential .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that MAPC exhibited promising results against Mycobacterium tuberculosis. The compound's mechanism involves inhibiting kinase activity essential for the pathogen's growth, suggesting pathways for developing new anti-tuberculosis drugs .

Mechanism of Action

The mechanism of action of methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt critical biological pathways, leading to therapeutic effects . The compound’s lipophilicity allows it to easily diffuse into cells and exert its effects at the molecular level .

Comparison with Similar Compounds

Substituent Variations: Halogens vs. Amino Groups

The substitution pattern on the pyrrolopyrimidine ring critically influences physicochemical and biological properties.

Key Examples :

  • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1069473-61-5) replaces the amino group with a chlorine atom and introduces a methyl group at the 7-position. Its molecular formula (C₈H₆ClN₃O₂) and higher molecular weight (211.61 g/mol) reflect these substitutions.
  • Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 1638760-75-4) features two chlorine substituents (2- and 4-positions) and a methyl ester. The dichloro substitution increases molecular weight (246.05 g/mol ) and may enhance electrophilicity, making it a precursor for further functionalization .

Biological Implications: Amino-substituted derivatives, such as the target compound, are more likely to engage in hydrogen bonding with biological targets. For instance, Hu et al. demonstrated that 2,4-diaminofuro[2,3-d]pyrimidine derivatives exhibit potent anticancer activity due to interactions with cellular kinases . In contrast, chloro derivatives often serve as intermediates for synthesizing amino analogs via nucleophilic displacement reactions .

Ester Group Variations: Methyl vs. Ethyl

The choice of ester group (methyl or ethyl) affects solubility, metabolic stability, and pharmacokinetics.

Key Examples :

  • Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: Not explicitly provided in evidence) has an ethyl ester (C₉H₁₀N₄O₂, MW: 206.20 g/mol).
  • Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: 1269117-94-3) demonstrates how additional substituents (hydroxy, methyl) and an ethyl ester influence molecular complexity (C₁₁H₁₂ClN₃O₃ , MW: 269.68 g/mol) .

Synthetic Utility :
Methyl esters are typically easier to hydrolyze under basic conditions than ethyl esters, offering flexibility in downstream modifications. For example, describes the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones using methyl propiolate under optimized conditions .

Positional Isomerism: Carboxylate Ester Placement

The position of the carboxylate ester on the pyrrolopyrimidine ring significantly impacts molecular geometry and bioactivity.

Key Examples :

  • Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS: 1095822-17-5) places the ester at the 4-position, altering the spatial arrangement of functional groups compared to the 5-carboxylate analog. This may affect binding to planar active sites in enzymes .
  • Methyl 2-chloro-7-cyclopentyl-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: Not provided) highlights how steric bulk from a cyclopentyl group at the 7-position and a methyl at the 5-position could hinder interactions with targets .

Complex Substituents and Hybrid Structures

Introduction of aryl or heteroaryl groups expands diversity and target specificity.

Key Examples :

  • Ethyl 4-(6-methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 1443235-74-2) incorporates a methoxypyridinyl group (C₁₅H₁₄N₄O₃ , MW: 298.30 g/mol). The pyridine ring may engage in π-π stacking or metal coordination, enhancing binding to metalloenzymes .
  • 4-Amino-2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino]-7-methyl-6-[(2R)-2-methylpyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (PDB ligand U0N) demonstrates how advanced substitutions (pyrazolyl, pyrrolidinyl) can optimize kinase inhibition .

Biological Activity

Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various kinases. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrolo ring fused to a pyrimidine structure, characterized by:

  • An amino group at the 4-position.
  • A carboxylate at the 5-position.
  • A methyl ester group enhancing solubility and reactivity.

This unique structure allows it to serve as a versatile building block in drug discovery.

Target Enzymes

The compound has been identified as a selective inhibitor of several key kinases, including:

  • Protein Kinase B (PKB/Akt) : Important for regulating cell growth and survival.
  • EGFR, Her2, VEGFR2, and CDK2 : Involved in cancer progression and cellular signaling pathways.

Mode of Action

This compound interacts with its targets through competitive inhibition, effectively blocking their activity. Research indicates that it inhibits the growth of Mycobacterium tuberculosis by disrupting critical signaling pathways necessary for bacterial survival .

In Vitro Studies

In various cellular assays, this compound has demonstrated:

  • Cytotoxic Effects : Significant activity against multiple cancer cell lines with IC50 values ranging from 29 to 59 µM .
  • Cell Cycle Arrest : Induction of apoptosis in MV4-11 cells by regulating PAK4 phosphorylation .
  • Tumor Growth Inhibition : Strong inhibition of human tumor xenografts in nude mice at well-tolerated doses .

Biochemical Pathways

The compound modulates several key biochemical pathways:

  • PI3K-Akt Pathway : Inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
  • PAK4 Pathway : Specific derivatives have shown potent inhibitory activity against p21-activated kinase 4 (PAK4), crucial for tumor progression .

Case Studies

  • PKB Inhibition : A study reported that derivatives of methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine effectively inhibited PKB with high selectivity over other kinases like PKA, suggesting potential for targeted cancer therapy .
  • Antimicrobial Activity : The compound exhibited promising results against Mycobacterium tuberculosis, demonstrating in vitro efficacy that could lead to new treatments for tuberculosis .

Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityIC50 values between 29 - 59 µM against various cancer cell lines
PKB InhibitionSelective inhibition with potential therapeutic applications in cancer
Antimicrobial EffectsEffective against Mycobacterium tuberculosis
Apoptosis InductionInduces apoptosis in specific cancer cell lines

Q & A

Basic: What synthetic methodologies are commonly employed to prepare methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate?

The synthesis typically involves multi-step routes leveraging cyclization and functional group modifications. For example:

  • Step 1 : Formation of a pyrrolo-pyrimidine core via cyclization of precursors such as ethyl 2-cyanoacetate derivatives, as seen in analogous compounds .
  • Step 2 : Introduction of the 4-amino group through nucleophilic substitution or catalytic hydrogenation.
  • Step 3 : Esterification at the 5-position using methanol under acidic or basic conditions to yield the methyl carboxylate .
    Key reaction conditions (e.g., temperature, catalysts) and intermediates should be validated via HPLC and NMR to ensure purity .

Advanced: How can reaction conditions be optimized to improve the yield of the 4-amino substituent during synthesis?

Optimization strategies include:

  • Temperature Control : Elevated temperatures (80–120°C) for amination steps to enhance reaction kinetics, as demonstrated in related pyrrolo-pyrimidine syntheses .
  • Catalyst Screening : Palladium or nickel catalysts for hydrogenation, which improve selectivity for the 4-amino group while minimizing side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase solubility of intermediates, as shown in analogous protocols .
    A Design of Experiments (DOE) approach is recommended to systematically evaluate variables .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the pyrrolo-pyrimidine scaffold and substituent positions (e.g., methyl carboxylate at ~3.8 ppm for CH₃, 165–170 ppm for carbonyl) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the fused ring system .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., NH₂ at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹) .

Advanced: How do the 4-amino and 5-carboxylate groups influence binding to kinase targets like EGFR or CDK2?

  • 4-Amino Group : Enhances hydrogen bonding with kinase active sites (e.g., backbone carbonyls in EGFR’s ATP-binding pocket), as observed in structurally similar kinase inhibitors .
  • 5-Carboxylate : Introduces electrostatic interactions with positively charged residues (e.g., Lys in CDK2), improving binding affinity. Computational docking studies (e.g., AutoDock Vina) can validate these interactions .
  • SAR Insights : Methyl ester vs. free carboxylate comparisons may reveal bioavailability trade-offs, requiring enzymatic hydrolysis assays .

Advanced: How can researchers resolve contradictions in biological activity data across different kinase assays?

  • Assay Validation : Standardize protocols (e.g., ATP concentration, incubation time) to minimize variability .
  • Cellular vs. Cell-Free Systems : Compare inhibition in biochemical (purified kinases) vs. cellular (e.g., HEK293 overexpression) assays to assess membrane permeability and off-target effects .
  • Structural Analysis : Use X-ray crystallography or cryo-EM to confirm binding modes in disputed cases, as done for related pyrrolo-pyrimidines .

Basic: What are the stability profiles of this compound under varying storage conditions?

  • Temperature : Store at –20°C in inert atmospheres (argon) to prevent ester hydrolysis or oxidation of the amino group .
  • pH Sensitivity : Degradation accelerates in acidic (pH < 3) or basic (pH > 9) conditions; monitor via HPLC-UV over 48 hours .
  • Light Exposure : Protect from UV light to avoid photodegradation of the pyrrolo-pyrimidine core .

Advanced: What strategies are effective for modifying the pyrrolo-pyrimidine scaffold to enhance selectivity for JAK/STAT vs. MAPK pathways?

  • Substituent Engineering :
    • 5-Position : Bulky groups (e.g., morpholine) reduce off-target binding to MAPK kinases, as seen in JAK inhibitors .
    • 7-Position : Halogenation (Cl, Br) improves hydrophobic interactions with JAK-specific pockets .
  • Computational Modeling : Free energy perturbation (FEP) calculations predict binding energy differences between kinase families .

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